molecular formula C18H24N4O2 B2356467 2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine CAS No. 2200616-70-0

2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine

Cat. No.: B2356467
CAS No.: 2200616-70-0
M. Wt: 328.416
InChI Key: FJRVTUMNHJGGSS-UHFFFAOYSA-N
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Description

2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a useful research compound. Its molecular formula is C18H24N4O2 and its molecular weight is 328.416. The purity is usually 95%.
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Biological Activity

2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H21N5OC_{16}H_{21}N_5O, with a molecular weight of approximately 305.37 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities, combined with a piperidine moiety and a methoxy group attached to a pyridine.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that pyrazole derivatives could effectively inhibit BRAF(V600E) and EGFR pathways, which are critical in many cancers .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and other pro-inflammatory mediators. This mechanism may contribute to the therapeutic effects observed in conditions like rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

Some studies have reported that pyrazole-containing compounds exhibit antimicrobial activity against various pathogens. The structural features of these compounds can enhance their ability to penetrate microbial membranes and disrupt cellular functions. This activity has been particularly noted against bacterial strains resistant to conventional antibiotics .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : Interaction with various receptors can lead to altered signaling pathways that promote apoptosis or reduce inflammation .
  • Cell Cycle Regulation : By affecting the cell cycle machinery, this compound can induce cell death in rapidly dividing cancer cells.

Case Studies

StudyFindings
Umesha et al. (2017)Investigated the cytotoxic effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). Notable synergistic effects were observed when combined with doxorubicin, enhancing overall efficacy against resistant cancer subtypes .
Parish et al. (1984)Studied the selective oxidation reactions involving pyrazole derivatives, suggesting potential applications in synthesizing bioactive molecules with improved pharmacological profiles .

Properties

IUPAC Name

(1,5-dimethylpyrazol-3-yl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-13-5-4-8-19-17(13)24-12-15-6-9-22(10-7-15)18(23)16-11-14(2)21(3)20-16/h4-5,8,11,15H,6-7,9-10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRVTUMNHJGGSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=NN(C(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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